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A comprehensive guide for researchers, scientists, and drug development professionals
detailing the expression of Ribosomal Protein S2 (RPS2) in humans and key model organisms.
This report provides quantitative expression data, detailed experimental methodologies, and a
visualization of the RPS2-p53 signaling pathway.

Ribosomal Protein S2 (RPS2), a crucial component of the 40S ribosomal subunit, plays a
fundamental role in protein synthesis. Its expression and function are highly conserved across
species, making it an important subject of study in various biological contexts, from
developmental biology to cancer research. This guide offers a comparative overview of RPS2
expression in humans and several widely used model organisms: the house mouse (Mus
musculus), the zebrafish (Danio rerio), the fruit fly (Drosophila melanogaster), and baker's
yeast (Saccharomyces cerevisiae).

Quantitative Expression Analysis of RPS2

The expression levels of RPS2 have been quantified across various tissues and developmental
stages in different organisms using high-throughput techniques such as mass spectrometry-
based proteomics. The following table summarizes the available quantitative data, providing a
comparative snapshot of RPS2 protein abundance.
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Expression Level

Organism Tissue/Condition Data Source
(ppm)

Homo sapiens )

(Human) Adrenal Gland 158.85 ProteomicsDB

Bone Marrow 216.3 PaxDb

Brain 152.9 PaxDb

Colon 144.15 ProteomicsDB

Heart 121.7 PaxDb

Kidney 1415 PaxDb

Liver 136.9 PaxDb

Lung 128.8 PaxDb

Ovary 160.8 ProteomicsDB

Pancreas 149.3 ProteomicsDB

Salivary Gland 171.1 ProteomicsDB

Spleen 168.1 PaxDb

Testis 104.9 ProteomicsDB

Mus musculus

Whole Organism

162

PaxDb

(Mouse) (Adult)

Bone Marrow 227 PaxDb

Brain 136 PaxDb

Heart 118 PaxDb

Kidney 135 PaxDb

Liver 143 PaxDb

Lung 130 PaxDb

Spleen 175 PaxDb
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Whole Organism

Danio rerio (Zebrafish) 128 PaxDb
(Adult)

Drosophila ]

_ Whole Organism

melanogaster (Fruit 1106 PaxDbl[1]
(Adult)

Fly)

Saccharomyces
Log Phase Growth 58722 (molecules/cell)  SGD[2][3]

cerevisiae (Yeast)

Note: Protein abundance from PaxDb and ProteomicsDB is reported in parts per million (ppm)
of the total proteome. Yeast data from the Saccharomyces Genome Database (SGD) is
presented in molecules per cell. Direct comparison of absolute values between different units
should be made with caution.

Experimental Methodologies

The quantitative data presented in this guide were primarily generated using mass
spectrometry-based proteomics. However, targeted validation and lower-throughput expression
analysis of RPS2 are commonly performed using techniques such as Western blotting and
guantitative Polymerase Chain Reaction (QPCR). Below are detailed protocols for these key
experimental methods.

Western Blotting for RPS2 Protein Detection

Western blotting is a widely used technique to detect and quantify the relative abundance of a
specific protein in a complex mixture.

1. Sample Preparation (Cell Lysate):

Culture cells to the desired confluency.

Wash cells twice with ice-cold phosphate-buffered saline (PBS).

Lyse the cells by adding radioimmunoprecipitation assay (RIPA) buffer containing protease
inhibitors.

Scrape the cells and transfer the lysate to a microcentrifuge tube.
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Incubate on ice for 30 minutes, followed by centrifugation at 12,000 x g for 15 minutes at 4°C
to pellet cellular debris.

Collect the supernatant containing the protein lysate.
Determine the protein concentration using a Bradford or BCA protein assay.
. SDS-PAGE and Protein Transfer:

Mix the protein lysate with Laemmli sample buffer and heat at 95-100°C for 5 minutes to
denature the proteins.

Load equal amounts of protein (e.g., 20-30 pg) into the wells of a sodium dodecyl sulfate-
polyacrylamide gel electrophoresis (SDS-PAGE) gel.

Run the gel at a constant voltage until the dye front reaches the bottom.

Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) or
nitrocellulose membrane using a wet or semi-dry transfer system.

. Immunodetection:

Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-
buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.

Incubate the membrane with a primary antibody specific for RPS2 overnight at 4°C with
gentle agitation.

Wash the membrane three times with TBST for 10 minutes each.

Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary
antibody for 1 hour at room temperature.

Wash the membrane again three times with TBST for 10 minutes each.

Detect the signal using an enhanced chemiluminescence (ECL) substrate and visualize the
protein bands using a chemiluminescence imager or X-ray film.

© 2025 BenchChem. All rights reserved. 4/9 Tech Support


https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b610578?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH@ Validation & Comparative

Check Availability & Pricing

Quantitative PCR (gPCR) for RPS2 Gene Expression
Analysis

gPCR is a sensitive method to quantify the amount of a specific mMRNA transcript in a sample,
providing an indirect measure of gene expression.

1. RNA Extraction and cDNA Synthesis:

« |solate total RNA from cells or tissues using a commercial RNA extraction kit or a TRIzol-
based method.

o Assess RNA quality and quantity using a spectrophotometer (e.g., NanoDrop) or a
bioanalyzer.

o Synthesize complementary DNA (cDNA) from the total RNA using a reverse transcription kit
with oligo(dT) or random primers.

2. gPCR Reaction Setup:

e Prepare a gPCR reaction mixture containing:

o

cDNA template

o

Forward and reverse primers specific for the RPS2 gene

[¢]

SYBR Green or a TagMan probe-based gPCR master mix

Nuclease-free water

o

e Set up reactions in triplicate in a 96-well or 384-well gPCR plate. Include no-template
controls to check for contamination.

3. gPCR Cycling and Data Analysis:

o Perform the gPCR reaction in a real-time PCR instrument with the following typical cycling
conditions:

o Initial denaturation (e.g., 95°C for 10 minutes)
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o 40 cycles of:
» Denaturation (e.g., 95°C for 15 seconds)

» Annealing/Extension (e.g., 60°C for 1 minute)

e Analyze the data using the instrument's software. The cycle threshold (Ct) value is inversely
proportional to the amount of target mRNA.

» Normalize the RPS2 Ct values to a stably expressed housekeeping gene (e.g., GAPDH,
ACTB) to determine the relative expression level (AACt method).

RNA-Sequencing (RNA-Seq) for Global Gene Expression
Profiling

RNA-Seq provides a comprehensive and unbiased view of the transcriptome, allowing for the
guantification of RPS2 expression in the context of all other genes.

1. Library Preparation:
« |solate high-quality total RNA as described for gPCR.

o Deplete ribosomal RNA (rRNA) from the total RNA, as it constitutes the majority of the RNA
population. This can be achieved using kits that specifically target and remove rRNA
sequences.[4][5]

o Fragment the remaining RNA into smaller pieces.

e Synthesize first and second-strand cDNA.

o Perform end-repair, A-tailing, and ligate sequencing adapters to the cDNA fragments.
o Amplify the library using PCR.

2. Sequencing and Data Analysis:

e Sequence the prepared libraries on a high-throughput sequencing platform (e.g., lllumina).
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» Perform quality control on the raw sequencing reads.

 Align the reads to a reference genome.

o Quantify the number of reads mapping to the RPS2 gene to determine its expression level,
typically reported as Transcripts Per Million (TPM) or Fragments Per Kilobase of transcript

per Million mapped reads (FPKM).

Signaling Pathway Involvement

Recent studies have implicated RPS2 in the regulation of the p53 tumor suppressor pathway.
Specifically, RPS2 can interact with MDM2, an E3 ubiquitin ligase that targets p53 for
proteasomal degradation.[6] By binding to MDM2, RPS2 can inhibit its activity, leading to the
stabilization and activation of p53.[6] This, in turn, can induce cell cycle arrest or apoptosis.[7]
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RPS2 interaction with the MDM2-p53 signaling pathway.
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This guide provides a foundational comparison of RPS2 expression across different species,
offering valuable insights for researchers in various fields. The provided methodologies serve
as a starting point for the design and execution of experiments aimed at further elucidating the
role of this essential ribosomal protein.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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Our mission is to be the trusted global source of Hastt
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and industry. Email: info@benchchem.com
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